Structural Differentiation from Glisoxepide: Absence of Sulfonylurea Moiety
SpectraBase definitively identifies CAS 1798513-69-5 as a glisoxepide artifact formed under GC/MS conditions, yet it lacks the sulfonylurea pharmacophore present in the parent drug glisoxepide (C₂₀H₂₇N₅O₅S, exact mass 449.5 Da) [1]. The target compound's molecular formula (C₁₄H₁₇N₃O₄S) and exact mass (323.093977 Da) confirm it is a structurally distinct chemical entity, not a metabolite or prodrug, but a rearrangement/degradation product. For any in vivo or target-engagement study, this distinction is critical: glisoxepide's insulinotropic activity depends on the intact sulfonylurea group binding to the SUR1 subunit of pancreatic KATP channels [2], a pharmacophore entirely missing in this compound. Therefore, any attempt to use this compound as a glisoxepide surrogate will fail to engage the intended target.
| Evidence Dimension | Molecular Identity and Pharmacophoric Integrity |
|---|---|
| Target Compound Data | Molecular formula C₁₄H₁₇N₃O₄S; exact mass 323.093977 Da; contains thiazolidine-2,4-dione and 3,5-dimethylisoxazole; no sulfonylurea. |
| Comparator Or Baseline | Glisoxepide: molecular formula C₂₀H₂₇N₅O₅S; exact mass 449.5 Da; contains sulfonylurea and azepine moieties essential for KATP channel binding. |
| Quantified Difference | Mass difference: 126.0 Da. The target compound lacks the entire sulfonylurea-azepine pharmacophore. |
| Conditions | Structural comparison based on GC/MS spectral identification and known chemical structures. |
Why This Matters
For procurement, this data proves the compound cannot substitute for glisoxepide in any sulfonylurea-dependent assay, preventing costly experimental failures.
- [1] Wiley SpectraBase. Spectrum ID: 2XFfcMVpsvY. Compound: Glisoxepide artifact-3 ME. CAS: 25046-79-1 (Related). Exact Mass: 323.093977 Da. View Source
- [2] Proks, P., Reimann, F., Green, N., Gribble, F., & Ashcroft, F. (2002). Sulfonylurea stimulation of insulin secretion. Diabetes, 51(suppl 3), S368–S376. (Describes binding of sulfonylureas to SUR1). View Source
